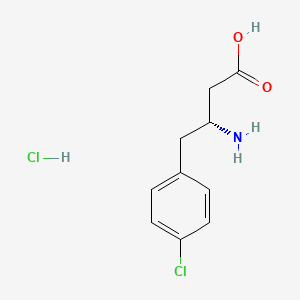

(R)-3-Amino-4-(4-chlorophenyl)butanoic acid hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3R)-3-amino-4-(4-chlorophenyl)butanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO2.ClH/c11-8-3-1-7(2-4-8)5-9(12)6-10(13)14;/h1-4,9H,5-6,12H2,(H,13,14);1H/t9-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUVXCDYJZZWKMH-SBSPUUFOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(CC(=O)O)N)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@H](CC(=O)O)N)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60661575 | |

| Record name | (3R)-3-Amino-4-(4-chlorophenyl)butanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60661575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

331763-59-8 | |

| Record name | (3R)-3-Amino-4-(4-chlorophenyl)butanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60661575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(R)-baclofen hydrochloride structure elucidation and characterization

An In-Depth Technical Guide to the Structure Elucidation and Characterization of (R)-baclofen Hydrochloride

This guide provides a comprehensive overview of the analytical methodologies for the complete structure elucidation and characterization of (R)-baclofen hydrochloride. It is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven protocols.

Introduction to (R)-baclofen Hydrochloride

(R)-baclofen, the R-enantiomer of baclofen, is a selective agonist of the GABAB receptor.[1][2][3] Its hydrochloride salt is the preferred form for pharmaceutical development due to its improved stability and solubility. As the pharmacological activity of baclofen resides primarily in the (R)-enantiomer, rigorous characterization is imperative to ensure the identity, purity, and quality of the active pharmaceutical ingredient (API).[4] This guide outlines a multi-technique approach to unequivocally determine its chemical structure, stereochemistry, and solid-state properties.

The chemical structure of (R)-baclofen hydrochloride is (3R)-4-amino-3-(4-chlorophenyl)butanoic acid hydrochloride.[5]

Molecular Formula: C₁₀H₁₃Cl₂NO₂[5] Molecular Weight: 250.12 g/mol [5]

Physicochemical Properties

A foundational aspect of characterization involves determining the fundamental physicochemical properties of (R)-baclofen hydrochloride.

| Property | Value | Source |

| Appearance | White to off-white crystalline solid | [3] |

| IUPAC Name | (3R)-4-amino-3-(4-chlorophenyl)butanoic acid;hydrochloride | [5] |

| CAS Number | 63701-55-3 | [5] |

Spectroscopic Characterization

Spectroscopic techniques are fundamental to elucidating the molecular structure of (R)-baclofen hydrochloride. Each method provides unique and complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the chemical structure of organic molecules in solution. Both ¹H and ¹³C NMR are essential for the complete assignment of the baclofen structure.

Causality Behind Experimental Choices: ¹H NMR provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. ¹³C NMR provides information on the number of different types of carbon atoms and their chemical environment. Together, they allow for the complete mapping of the carbon-hydrogen framework of the molecule.

Expected Chemical Shifts for (R)-baclofen: While specific shifts can vary with the solvent and concentration, general regions for the proton signals of baclofen have been reported.[6][7][8]

| Proton Assignment | Expected Chemical Shift (ppm) |

| Aromatic protons | 7.0 - 7.5 |

| CH | 3.0 - 3.5 |

| CH₂ (adjacent to COOH) | 2.5 - 3.0 |

| CH₂ (adjacent to NH₂) | 3.0 - 3.5 |

Expected Chemical Shifts for (R)-baclofen: The ¹³C NMR spectrum provides a distinct signal for each unique carbon atom in the molecule.[6][8]

| Carbon Assignment | Expected Chemical Shift (ppm) |

| Carboxylic acid (C=O) | 170 - 180 |

| Aromatic C-Cl | 130 - 135 |

| Aromatic CH | 125 - 130 |

| Aromatic quaternary C | 135 - 145 |

| CH | 40 - 50 |

| CH₂ (adjacent to COOH) | 35 - 45 |

| CH₂ (adjacent to NH₂) | 40 - 50 |

-

Sample Preparation: Dissolve 5-10 mg of (R)-baclofen hydrochloride in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in a 5 mm NMR tube.

-

Instrument Setup:

-

Use a high-resolution NMR spectrometer (e.g., 300 MHz or higher).[6]

-

Tune and shim the instrument to ensure optimal resolution and lineshape.

-

-

¹H NMR Acquisition:

-

Acquire a standard ¹H NMR spectrum.

-

Integrate the signals to determine the relative number of protons.

-

Analyze the coupling patterns to establish proton connectivity.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Consider running a DEPT (Distortionless Enhancement by Polarization Transfer) experiment to differentiate between CH, CH₂, and CH₃ groups.

-

-

Data Analysis:

-

Process the spectra using appropriate software (e.g., MestReNova, TopSpin).

-

Assign all proton and carbon signals to the structure of (R)-baclofen hydrochloride.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.

Causality Behind Experimental Choices: The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of specific chemical bonds. This allows for the identification of key functional groups such as carboxylic acids, amines, and aromatic rings.

Characteristic FTIR Peaks for Baclofen: The FTIR spectrum of baclofen shows characteristic absorption bands for its principal functional groups.[9][10]

| Functional Group | Wavenumber (cm⁻¹) | Vibrational Mode |

| N-H (amine) | 3300 - 3500 | Stretching |

| C-H (aromatic) | 3000 - 3100 | Stretching |

| C-H (aliphatic) | 2800 - 3000 | Stretching |

| C=O (carboxylic acid) | ~1700 | Stretching |

| N-H (amine) | ~1610 | Bending |

| C=C (aromatic) | 1400 - 1600 | Stretching |

| C-Cl | ~1100 | Stretching |

-

Sample Preparation:

-

KBr Pellet: Mix a small amount of (R)-baclofen hydrochloride with dry potassium bromide (KBr) and press into a thin, transparent pellet.

-

ATR (Attenuated Total Reflectance): Place a small amount of the solid sample directly on the ATR crystal.

-

-

Data Acquisition:

-

Record the spectrum over the range of 4000-400 cm⁻¹.

-

Collect a background spectrum of the empty sample compartment or ATR crystal.

-

-

Data Analysis:

-

Identify the characteristic absorption bands and assign them to the functional groups of (R)-baclofen hydrochloride.

-

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to confirm the molecular formula.[11][12]

Causality Behind Experimental Choices: MS provides the mass-to-charge ratio (m/z) of the intact molecule (molecular ion) and its fragments. This information is crucial for confirming the molecular weight and can provide structural information through the analysis of fragmentation patterns.

Expected Mass Spectral Data for Baclofen: In positive ionization mode, baclofen is expected to show a protonated molecular ion [M+H]⁺.[11][13]

| Ion | Expected m/z |

| [M+H]⁺ | 214.0629 (calculated for C₁₀H₁₃ClNO₂⁺) |

The fragmentation pattern can also be analyzed to provide further structural confirmation.[11][14]

-

Sample Preparation: Prepare a dilute solution of (R)-baclofen hydrochloride in a suitable solvent (e.g., methanol or acetonitrile/water).

-

LC-MS System:

-

Data Acquisition:

-

Acquire data in full scan mode to detect the molecular ion.

-

Perform tandem MS (MS/MS) on the molecular ion to obtain fragmentation data.

-

-

Data Analysis:

-

Determine the accurate mass of the molecular ion and compare it to the theoretical mass to confirm the elemental composition.[11]

-

Analyze the fragmentation pattern to corroborate the proposed structure.

-

Crystallographic Characterization

The solid-state properties of an API are critical for its formulation and stability. X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state.

Single-Crystal X-ray Diffraction (SCXRD)

SCXRD is the gold standard for determining the absolute configuration of chiral molecules.

Causality Behind Experimental Choices: By diffracting X-rays through a single crystal, the precise arrangement of atoms in the crystal lattice can be determined. This provides unambiguous proof of the molecular structure and its stereochemistry. The crystal structure of (R)-baclofen hydrochloride has been reported to be orthorhombic.[15]

Key Crystallographic Data for (R)-baclofen hydrochloride:

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

-

Crystal Growth: Grow single crystals of (R)-baclofen hydrochloride suitable for X-ray diffraction, for example, by slow evaporation from an aqueous solution.[15]

-

Data Collection:

-

Structure Solution and Refinement:

-

Solve the crystal structure using direct methods or Patterson methods.

-

Refine the structural model against the experimental data.

-

-

Data Analysis:

-

Determine the bond lengths, bond angles, and torsion angles.

-

Confirm the absolute configuration of the chiral center.

-

Powder X-ray Diffraction (PXRD)

PXRD is a powerful technique for characterizing the solid-state form of a crystalline material and is widely used for routine identification and quality control.

Causality Behind Experimental Choices: Each crystalline form of a compound produces a unique PXRD pattern, which serves as a "fingerprint" for that specific form. This is crucial for identifying different polymorphs, which can have different physical properties.

-

Sample Preparation: Gently grind the crystalline sample to a fine powder.

-

Data Acquisition:

-

Place the powdered sample in a sample holder.

-

Use a powder X-ray diffractometer.

-

Scan the sample over a defined 2θ range (e.g., 2-40°).

-

-

Data Analysis:

-

Compare the obtained PXRD pattern with a reference pattern for (R)-baclofen hydrochloride to confirm its identity and polymorphic form.

-

Chiral Purity Assessment

Since the pharmacological activity resides in the (R)-enantiomer, it is critical to determine the enantiomeric purity of the sample. Chiral High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.

Causality Behind Experimental Choices: Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. This allows for the quantification of the desired (R)-enantiomer and the detection of any unwanted (S)-enantiomer.

Typical Chiral HPLC Method Parameters: Several chiral HPLC methods have been developed for the separation of baclofen enantiomers.[17][18][19][20]

| Parameter | Example Condition |

| Chiral Stationary Phase | Phenomenex Chirex 3216[17] or a vancomycin-based silica stationary phase[20] |

| Mobile Phase | 0.4 mM CuSO₄ in acetonitrile-20 mM sodium acetate (17:83)[17] |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm[17][19] |

-

Sample Preparation: Accurately weigh and dissolve the (R)-baclofen hydrochloride sample in the mobile phase to a known concentration.

-

System Suitability:

-

Inject a solution containing both (R)- and (S)-baclofen (racemic mixture) to ensure the system is capable of separating the two enantiomers.

-

Verify that the resolution between the two enantiomeric peaks meets the predefined criteria.

-

-

Sample Analysis:

-

Inject the sample solution.

-

Integrate the peak areas for both enantiomers.

-

-

Calculation of Enantiomeric Purity:

-

Calculate the percentage of the (R)-enantiomer and the (S)-enantiomer in the sample.

-

Integrated Characterization Workflow

The following diagram illustrates a logical workflow for the comprehensive characterization of (R)-baclofen hydrochloride.

Sources

- 1. Baclofen | C10H12ClNO2 | CID 2284 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. guidechem.com [guidechem.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. Arbaclofen Hydrochloride | C10H13Cl2NO2 | CID 44601 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. Baclofen(1134-47-0) 1H NMR [m.chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. openi-vip.nlm.nih.gov [openi-vip.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Application of high-resolution mass spectrometry to determination of baclofen in a case of fatal intoxication - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Validated Method for the Quantification of Baclofen in Human Plasma Using Solid-Phase Extraction and Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. rsc.org [rsc.org]

- 17. Chiral separation and determination of R-(-)- and S-(+)-baclofen in human plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Enantiospecific high-performance liquid chromatographic (HPLC) determination of baclofen and its fluoro analogue in biological material - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]

Arbaclofen (STX209) chemical properties and stability

An In-Depth Technical Guide to the Chemical Properties and Stability of Arbaclofen (STX209)

Prepared by: Gemini, Senior Application Scientist

Introduction

Arbaclofen, known by its investigational code STX209, is the pharmacologically active (R)-enantiomer of baclofen.[1][2] As a selective and potent agonist for the γ-aminobutyric acid type B (GABA-B) receptor, it plays a crucial role in modulating inhibitory neurotransmission.[1][2] This activity has positioned Arbaclofen as a significant candidate for therapeutic applications in conditions marked by neuronal hyperexcitability, including spasticity and certain neurodevelopmental disorders like Fragile X syndrome and autism spectrum disorders.[1][2][3]

For drug development professionals, a comprehensive understanding of a molecule's fundamental chemical properties and stability is non-negotiable. This knowledge underpins every stage of the development lifecycle, from preclinical formulation and analytical method development to defining manufacturing processes, storage conditions, and shelf-life. This guide provides a detailed examination of the physicochemical and stability profile of Arbaclofen, offering both foundational data and practical, field-proven methodologies for its analysis.

Section 1: Core Physicochemical Profile

The identity, purity, and physical characteristics of an active pharmaceutical ingredient (API) are the bedrock of its quality profile. Arbaclofen is a derivative of gamma-amino acid and exists as a zwitterion at physiological pH.[1] Its key properties are summarized below.

Caption: The 2D chemical structure of Arbaclofen (STX209).

Table 1: Physicochemical Properties of Arbaclofen (STX209)

| Property | Value | Source(s) |

| IUPAC Name | (3R)-4-amino-3-(4-chlorophenyl)butanoic acid | [1] |

| Synonyms | STX209, (R)-Baclofen, (R)-(-)-Baclofen | [1][4] |

| CAS Number | 69308-37-8 | [1] |

| Molecular Formula | C₁₀H₁₂ClNO₂ | [1] |

| Molecular Weight | 213.66 g/mol | [1] |

| Appearance | Crystalline solid | [5] |

| Melting Point | 206-208 °C | [1][4][6] |

| Water Solubility | 2090 mg/L | [1] |

| Organic Solubility | Soluble in DMSO (~30 mg/mL), DMF (~30 mg/mL), and Ethanol (~10 mg/mL) | [5] |

| LogP | 1.3 (Experimental); -1.0 (Computed XLogP3) | [1] |

Note on LogP: The discrepancy between experimental and computed LogP values highlights the zwitterionic nature of Arbaclofen. The experimental value may better reflect its partitioning behavior under specific pH conditions, while the computed value reflects its neutral form. This is a critical consideration for developing extraction methods and understanding membrane permeability.

Section 2: Stability Profile: A Mechanistic Perspective

The chemical stability of an API dictates its shelf-life, informs formulation strategies, and ensures patient safety. Stability testing, guided by the International Council for Harmonisation (ICH) guidelines, is a mandatory component of drug development.[7][8] The goal is to understand how environmental factors like temperature, humidity, and light affect the molecule and to identify potential degradation pathways.

Intrinsic Stability and Forced Degradation

Forced degradation, or stress testing, is an essential exercise to probe a molecule's intrinsic stability. By subjecting the API to conditions more severe than accelerated stability testing (e.g., high concentrations of acid, base, oxidant, intense light, and heat), we can rapidly identify likely degradation products and establish the "stability-indicating" nature of our analytical methods.

Studies on the closely related racemic baclofen provide significant insight into Arbaclofen's stability profile. Baclofen is generally a highly stable molecule but exhibits susceptibility to specific stress conditions.[9]

-

Hydrolytic Stability : Arbaclofen is expected to be stable in neutral aqueous solutions. However, under strongly acidic conditions, it can undergo degradation.[10] In strongly alkaline conditions, some mild degradation may also occur.[10][11]

-

Oxidative Stability : The molecule shows some susceptibility to strong oxidizing agents like hydrogen peroxide.[12] The primary amine and the benzylic position could be potential sites of oxidation.

-

Thermal Stability : The molecule is largely stable under dry heat conditions, although some slight degradation has been observed under prolonged exposure to high temperatures.[9][11]

-

Photostability : In accordance with ICH Q1B guidelines, photostability testing is crucial.[13] Studies indicate that baclofen is stable against degradation by light.[12]

Caption: Potential degradation pathways for Arbaclofen under stress conditions.

Recommended Storage and Handling

Based on the available data, the following practices are recommended to ensure the long-term integrity of Arbaclofen:

-

Solid Form : The crystalline solid, particularly the hydrochloride salt, should be stored in well-sealed containers at low temperatures, such as -20°C, to ensure long-term stability of several years.[5]

-

Aqueous Solutions : Due to the potential for microbial growth and hydrolysis over time, aqueous solutions should be prepared fresh for experimental use. Storing aqueous solutions for more than one day is not recommended.[5]

Section 3: Validated Methodologies for Analysis

The trustworthiness of any data related to an API's properties and stability hinges on the use of robust, validated analytical methods. A stability-indicating method is one that can accurately quantify the API in the presence of its impurities, excipients, and degradation products.

Protocol 1: Stability-Indicating HPLC-UV Method for Purity Assessment

Causality: This reversed-phase HPLC method is the gold standard for purity and stability analysis. A C18 column is chosen for its hydrophobicity, which effectively retains the moderately polar Arbaclofen. The mobile phase, a buffered mixture of water and organic solvent, allows for the fine-tuning of retention time and resolution from potential impurities. UV detection at 220 nm is selected because it corresponds to the absorbance of the chlorophenyl chromophore in the Arbaclofen molecule.[5][14]

1. Principle: This method separates Arbaclofen from its degradation products on a reversed-phase C18 column, followed by quantification using a UV detector.

2. Equipment and Reagents:

-

High-Performance Liquid Chromatography (HPLC) system with a UV/Vis or Photodiode Array (PDA) detector.

-

C18 analytical column (e.g., 150 x 4.6 mm, 5 µm particle size).

-

Analytical balance, volumetric flasks, pipettes.

-

HPLC-grade Acetonitrile and Methanol.

-

Triethylamine or Potassium Phosphate Monobasic (for buffer preparation).

-

HPLC-grade water.

-

Arbaclofen reference standard.

3. Chromatographic Conditions:

| Parameter | Condition |

| Column | C18, 150 x 4.6 mm, 5 µm |

| Mobile Phase | 10 mM Triethylamine (pH adjusted to 7.0) : Methanol : Acetonitrile (80:15:5, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | Ambient (or controlled at 25 °C) |

| Detection | 220 nm |

| Injection Volume | 20 µL |

| Run Time | ~10 minutes |

4. Procedure:

-

Standard Preparation: Accurately weigh and dissolve Arbaclofen reference standard in the mobile phase to create a stock solution (e.g., 1 mg/mL). Further dilute to a working concentration (e.g., 50 µg/mL).

-

Sample Preparation: Prepare the sample (e.g., from a forced degradation study or formulation) by dissolving and diluting it in the mobile phase to the same target concentration as the standard.

-

System Suitability (Self-Validation): Before analysis, perform at least five replicate injections of the working standard. The system is deemed suitable if the relative standard deviation (RSD) of the peak area is ≤ 2.0%.

-

Analysis: Inject the standard and sample solutions. Compare the peak area of Arbaclofen in the sample to that of the standard to calculate the concentration. For stability studies, calculate the percentage of Arbaclofen remaining relative to an unstressed control sample.

Protocol 2: Forced Degradation Study Workflow

Causality: This workflow systematically exposes the API to a range of harsh conditions to identify potential degradation pathways and confirm the analytical method's ability to resolve the parent drug from any new peaks that form. This is a foundational step in method validation as per ICH Q1A(R2).[10]

Caption: Experimental workflow for a forced degradation study of Arbaclofen.

1. Principle: To intentionally degrade the Arbaclofen sample under various stress conditions and analyze the resulting mixture to assess the stability-indicating power of the analytical method.

2. Procedure:

-

Sample Preparation: Prepare a stock solution of Arbaclofen (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 water:acetonitrile).

-

Acid Degradation: Mix the stock solution with an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M. Heat at 60 °C for a specified time (e.g., 24 hours).

-

Base Degradation: Mix the stock solution with an equal volume of 0.2 M NaOH. Heat at 60 °C for a specified time.

-

Oxidative Degradation: Mix the stock solution with an equal volume of 6% H₂O₂. Keep at room temperature.

-

Thermal Degradation: Store the solid Arbaclofen powder in an oven at 80 °C.

-

Photodegradation: Expose the solid powder and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B.

-

Analysis: At appropriate time points, withdraw an aliquot from each stress condition. For acid/base samples, neutralize with an equimolar amount of base/acid. For all samples, dilute with the mobile phase to the target concentration for HPLC analysis. Analyze alongside an unstressed control sample. The goal is to achieve 5-20% degradation to ensure that the primary degradation products can be observed and resolved.

Conclusion

Arbaclofen (STX209) is a chemically robust molecule with well-defined physicochemical properties. Its stability profile indicates high resilience under thermal and photolytic stress, with predictable susceptibility to hydrolytic degradation under harsh acidic conditions. This technical guide provides the foundational data and validated methodologies required for its successful development. By employing systematic, stability-indicating analytical approaches, researchers and drug development professionals can ensure the quality, efficacy, and safety of Arbaclofen from the laboratory bench to clinical application.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 44602, Arbaclofen. PubChem. Retrieved from [Link]

-

European Medicines Agency. ICH Q1 guideline on stability testing of drug substances and drug products. EMA. Retrieved from [Link]

-

Wikipedia. Arbaclofen placarbil. Wikipedia. Retrieved from [Link]

-

Scribd. Ich Guidelines For Stability Testing of New Drug Substance and Drug Products. Scribd. Retrieved from [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 44601, Arbaclofen Hydrochloride. PubChem. Retrieved from [Link]

-

European Medicines Agency. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. EMA. Retrieved from [Link]

-

Slideshare. Ich guidelines for stability studies 1. Slideshare. Retrieved from [Link]

-

International Council for Harmonisation. STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1. ICH. Retrieved from [Link]

-

New Drug Approvals. (R)-(–)-Baclofen, Arbaclofen, STX 209, AGI 006. New Drug Approvals. Retrieved from [Link]

-

Berry-Kravis, E. M., et al. (2017). Arbaclofen in fragile X syndrome: results of phase 3 trials. Journal of Neurodevelopmental Disorders. Retrieved from [Link]

-

Adhao, V. S., et al. (2020). Development and Validation of Stability Indicating High Performance Liquid Chromatography Method for Determination of Baclofen. ResearchGate. Retrieved from [Link]

-

ResearchGate. Baclofen residual content (%) after forced degradation study by HPLC method. ResearchGate. Retrieved from [Link]

-

Erickson, C. A., et al. (2014). Clinical potential, safety, and tolerability of arbaclofen in the treatment of autism spectrum disorder. Drug, Healthcare and Patient Safety. Retrieved from [Link]

-

Kehoe, L. A. (2011). ACS chemical neuroscience molecule spotlight on STX209 (arbaclofen). ACS Chemical Neuroscience. Retrieved from [Link]

-

Patharevirendra Sopan. (2022). Analytical Method Development and Validation for Baclofen and its Stages by High Performance Liquid Chromatography. International Journal of Science and Research. Retrieved from [Link]

-

GERPAC. Development and validation of a method for the quantitative determination of baclofen and its degradation products for the stability study of experimental medicine. GERPAC. Retrieved from [Link]

-

Cheong, Z. I., & Gamagedara, S. (2022). Development of a stability-indicating HPLC method to quantify baclofen. American Chemical Society. Retrieved from [Link]

-

Omar, M. A. (2016). Validated Stability-indicating HPTLC Determination of Baclofen in Bulk Drug, Pharmaceutical Formulations and Real Human Urine and Plasma. Journal of Advances in Chemistry. Retrieved from [Link]

Sources

- 1. Arbaclofen | C10H12ClNO2 | CID 44602 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. ACS chemical neuroscience molecule spotlight on STX209 (arbaclofen) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. newdrugapprovals.org [newdrugapprovals.org]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 8. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. gerpac.eu [gerpac.eu]

- 12. Validated Stability-indicating HPTLC Determination of Baclofen in Bulk Drug, Pharmaceutical Formulations and Real Human Urine and Plasma. | JOURNAL OF ADVANCES IN CHEMISTRY [rajpub.com]

- 13. Ich guidelines for stability studies 1 | PPTX [slideshare.net]

- 14. pdf.benchchem.com [pdf.benchchem.com]

Introduction: Unraveling the Specificity of GABA-B Receptor Activation

Sources

- 1. The different aspects of the GABAB receptor allosteric modulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. neurology.org [neurology.org]

- 3. Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Allosteric modulators of GABA(B) receptors: mechanism of action and therapeutic perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Activation of the γ-Aminobutyric Acid Type B (GABAB) Receptor by Agonists and Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 7. GABAB receptor - Wikipedia [en.wikipedia.org]

- 8. GABA(B)-receptor subtypes assemble into functional heteromeric complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. promegaconnections.com [promegaconnections.com]

- 11. Dissociation Constant (KD) Simply Explained – and Common Mistakes to Avoid - Fluidic Sciences Ltd % [fluidic.com]

- 12. The difference between Ki, Kd, IC50, and EC50 values - The Science Snail [sciencesnail.com]

- 13. What is the dissociation constant (Kd) and inhibitory constant (Ki)? | AAT Bioquest [aatbio.com]

- 14. Canadian Society of Pharmacology and Therapeutics (CSPT) - Inhibitory constant (Ki) [pharmacologycanada.org]

- 15. multispaninc.com [multispaninc.com]

- 16. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Characteristics of GABAB receptor binding sites on rat whole brain synaptic membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 19. giffordbioscience.com [giffordbioscience.com]

- 20. sigmaaldrich.com [sigmaaldrich.com]

- 21. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 22. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 23. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 24. [35S]GTPγS Binding in G Protein-Coupled Receptor Assays | Springer Nature Experiments [experiments.springernature.com]

- 25. researchgate.net [researchgate.net]

- 26. Allosteric Modulators of GABAB Receptors: Mechanism of Action and Therapeutic Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Frontiers | The Novel Positive Allosteric Modulator of the GABAB Receptor, KK-92A, Suppresses Alcohol Self-Administration and Cue-Induced Reinstatement of Alcohol Seeking in Rats [frontiersin.org]

- 28. What are GABAB receptor positive allosteric modulators and how do they work? [synapse.patsnap.com]

- 29. Schild equation - Wikipedia [en.wikipedia.org]

- 30. ecosystem.drgpcr.com [ecosystem.drgpcr.com]

- 31. cdnsciencepub.com [cdnsciencepub.com]

- 32. Taking The Time To Study Competitive Antagonism - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Pharmacological Profile of Enantiopure (R)-Baclofen: A Technical Guide for Drug Development Professionals

Abstract

Baclofen has been a cornerstone in the management of spasticity for decades, prescribed as a racemic mixture of its (R)- and (S)-enantiomers.[1] However, extensive research has unequivocally demonstrated that the therapeutic efficacy of baclofen resides almost exclusively in its (R)-enantiomer, the eutomer.[2][3] This in-depth technical guide provides a comprehensive pharmacological profile of enantiopure (R)-baclofen (also known as arbaclofen). We delve into its stereoselective mechanism of action at the GABA-B receptor, present detailed protocols for its in vitro and in vivo characterization, and summarize its distinct pharmacokinetic properties. This document is intended to serve as a critical resource for researchers, scientists, and drug development professionals, offering the foundational knowledge and practical methodologies required to explore the full therapeutic potential of (R)-baclofen beyond its current applications.

Molecular Mechanism of Action: Stereoselective Targeting of the GABA-B Receptor

The primary molecular target of (R)-baclofen is the γ-aminobutyric acid type B (GABA-B) receptor, a class C G protein-coupled receptor (GPCR).[4][5] Understanding its interaction with this receptor is fundamental to appreciating its pharmacological activity.

GABA-B Receptor Structure and Function

Functional GABA-B receptors are obligate heterodimers, formed by the co-assembly of GABA-B1 and GABA-B2 subunits.[4] These receptors are broadly expressed throughout the central nervous system, where they mediate slow and prolonged inhibitory neurotransmission.[4][5] The GABA-B1 subunit is responsible for binding ligands like GABA and baclofen, while the GABA-B2 subunit is crucial for trafficking the receptor to the cell surface and for initiating intracellular signaling cascades via G proteins.[6]

Stereoselectivity: The Defining Characteristic of (R)-Baclofen

The pharmacological activity of baclofen is highly stereospecific. The (R)-enantiomer is the active component, exhibiting a binding affinity for the GABA-B receptor that is over 100 times greater than that of the (S)-enantiomer.[7][8] In functional assays, (S)-baclofen is often found to be inactive or significantly less potent.[9] This dramatic difference in affinity and activity underscores the rationale for developing (R)-baclofen as an enantiopure drug, thereby eliminating the isomeric ballast of the (S)-enantiomer.

Intracellular Signaling Cascade

Upon binding of (R)-baclofen, the GABA-B receptor couples to pertussis toxin-sensitive Gi/o proteins, triggering the dissociation of the Gα and Gβγ subunits.[4][10] This event initiates several downstream inhibitory effects:

-

Inhibition of Adenylyl Cyclase: The Gαi/o subunit directly inhibits the enzyme adenylyl cyclase, leading to a reduction in intracellular cyclic adenosine monophosphate (cAMP) levels and decreased protein kinase A (PKA) activity.[4][10]

-

Activation of GIRK Channels: The Gβγ subunit directly binds to and activates G protein-coupled inwardly-rectifying potassium (GIRK) channels.[4][5] This activation causes an efflux of K+ ions, leading to hyperpolarization of the postsynaptic membrane and a general dampening of neuronal excitability.

-

Inhibition of Voltage-Gated Calcium Channels (VGCCs): Presynaptically, the Gβγ subunit inhibits N-type and P/Q-type VGCCs.[10] This action reduces the influx of Ca2+ into the presynaptic terminal, which is a critical step for vesicle fusion and neurotransmitter release.

In Vitro Pharmacological Characterization

Robust in vitro characterization is essential to quantify the affinity and functional potency of (R)-baclofen at its target receptor.

Receptor Binding Assays

Radioligand binding assays are the gold standard for determining the binding affinity (Ki) of a compound for its receptor.[11] A competitive binding assay is used to measure how effectively (R)-baclofen competes with a radiolabeled ligand for binding to the GABA-B receptor.

Experimental Protocol: Competitive Radioligand Binding Assay

-

Preparation of Membranes: Homogenize rat brain tissue (cortex or cerebellum) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate at low speed to remove nuclei and debris. Pellet the membranes from the supernatant by high-speed centrifugation. Wash the membrane pellet multiple times by resuspension and centrifugation to remove endogenous GABA.

-

Assay Setup: In a 96-well plate, add the following in triplicate:

-

A fixed concentration of radioligand (e.g., [3H]-GABA or [3H]-baclofen).

-

A range of concentrations of the unlabeled competitor drug ((R)-baclofen, (S)-baclofen, or GABA).

-

The prepared brain membrane suspension.

-

Incubation buffer containing a divalent cation like CaCl2 (2.5 mM), which is required for binding.[9]

-

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 30-60 minutes) to reach binding equilibrium.

-

Separation: Rapidly separate bound from free radioligand by vacuum filtration through glass fiber filters (e.g., Whatman GF/B). The filters will trap the membranes with the bound radioligand.

-

Quantification: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand. Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor drug. Use non-linear regression analysis (e.g., Cheng-Prusoff equation) to calculate the IC50 (concentration of competitor that inhibits 50% of specific binding) and subsequently the Ki (inhibition constant).

Table 1: Comparative Binding Affinities at the GABA-B Receptor

| Compound | IC50 (µM) | Source |

| (-)-Baclofen ((R)-enantiomer) | 0.04 | [9] |

| (+)-Baclofen ((S)-enantiomer) | 33 | [9] |

| GABA | 0.04 | [9] |

Data derived from displacement of [3H]-baclofen from rat brain synaptic membranes.[9] The data clearly illustrates the >800-fold higher affinity of the (R)-enantiomer compared to the (S)-enantiomer.

Pharmacokinetic Profile: A Tale of Two Enantiomers

The pharmacokinetic properties of (R)-baclofen are a key differentiator from the racemic mixture, primarily due to stereoselective metabolism.

Absorption, Distribution, Metabolism, and Excretion (ADME)

-

Absorption: Following oral administration, baclofen is rapidly absorbed, with peak plasma concentrations achieved in approximately 2 hours.[12] Its oral bioavailability is estimated to be between 70-85%.[13]

-

Distribution: Baclofen is distributed throughout the body, though its concentration in the central nervous system (CNS) is lower than in peripheral tissues.[12] Plasma protein binding is approximately 30-35%.[12][14]

-

Metabolism: This is the most critical point of differentiation. The (R)-enantiomer, (R)-baclofen, does not undergo significant metabolic transformation.[1][15][16] In contrast, the (S)-enantiomer is metabolized via oxidative deamination.[15][17] This lack of metabolism for the active enantiomer leads to a more predictable pharmacokinetic profile and potentially fewer drug-drug interactions.

-

Excretion: The majority of a baclofen dose (around 85%) is excreted unchanged in the urine, highlighting the primary role of the kidneys in its clearance.[12][15]

Table 2: Summary of Pharmacokinetic Parameters for Racemic Baclofen

| Parameter | Value | Source |

| Time to Peak (Tmax) | ~1.9 - 2.0 hours | [12][14] |

| Plasma Half-life (T½) | 2 - 6 hours | [1][13][15] |

| Total Body Clearance | ~175 mL/min | [14] |

| Bioavailability | ~70 - 85% | [13][18] |

| Renal Excretion (unchanged) | ~65 - 85% | [12][14][15] |

| Protein Binding | ~30 - 35% | [12][14] |

Note: These parameters are for the racemic mixture but are largely driven by the properties of (R)-baclofen due to its higher concentration and lack of metabolism.

In Vivo Pharmacology: Preclinical Efficacy Models

In vivo models are crucial for demonstrating the physiological effects of (R)-baclofen, from its primary muscle relaxant properties to its potential in other therapeutic areas.

Assessment of Muscle Relaxant Properties

The rotarod test is a widely used behavioral assay to assess motor coordination, balance, and the muscle relaxant effects of a compound in rodents.[19]

Experimental Protocol: Rotarod Test

-

Apparatus: Use a rotarod treadmill consisting of a textured rod that rotates at a controlled or accelerating speed.

-

Acclimatization and Training: For 2-3 days prior to testing, train the animals (mice or rats) to stay on the rotating rod. Start with a low, constant speed (e.g., 5 rpm) until they can consistently remain on the rod for a set cutoff time (e.g., 120-180 seconds). This minimizes stress and learning effects on the test day.

-

Group Assignment: Randomly assign animals to treatment groups: Vehicle (e.g., saline), Positive Control (e.g., Diazepam), and various doses of (R)-baclofen.

-

Drug Administration: Administer the assigned treatment via the desired route (e.g., intraperitoneal, i.p., or oral, p.o.).

-

Testing: At the predicted time of peak drug effect (e.g., 30-60 minutes post-administration), place each animal on the rotarod.

-

Data Collection: Start the rod's rotation, typically using an accelerating protocol (e.g., 4 to 40 rpm over 5 minutes). Record the latency to fall off the rod. An animal is considered to have fallen if it falls onto the platform below or clings to the rod and rotates with it for two consecutive revolutions.

-

Analysis: Compare the mean latency to fall across the different treatment groups. A significant decrease in latency compared to the vehicle group indicates impaired motor coordination and/or muscle relaxation.

Assessment of Anxiolytic-like and Behavioral Effects

(R)-baclofen has shown promise in preclinical models of neurodevelopmental disorders like Autism Spectrum Disorder (ASD).[20][21] Behavioral assays like the Open Field Test are used to evaluate general locomotor activity and anxiety-like behavior.[22][23]

Experimental Protocol: Open Field Test

-

Apparatus: A square arena (e.g., 40x40 cm for mice) with high walls to prevent escape. The area is typically divided into a central zone and a peripheral zone by software.

-

Habituation: Allow animals to acclimate to the testing room for at least 30-60 minutes before the test begins to reduce stress from handling and novelty.

-

Procedure: Gently place the animal in the center of the open field arena and allow it to explore freely for a set duration (e.g., 5-10 minutes). A video camera mounted above the arena records the session.

-

Data Collection: Use automated tracking software to analyze the animal's movement. Key parameters include:

-

Total Distance Traveled: An indicator of general locomotor activity.

-

Time Spent in Center Zone: Rodents have a natural aversion to open spaces (thigmotaxis). An increase in the time spent in the center is interpreted as a decrease in anxiety-like behavior.[22]

-

Frequency of Center Entries: Another measure of exploratory and anxiety-like behavior.

-

Rearing Frequency: An indicator of exploratory behavior.

-

-

Analysis: Compare these parameters across treatment groups. Anxiolytic compounds are expected to increase the time spent in and entries into the center zone without significantly altering total locomotion.

Effects on Alcohol Self-Administration

A compelling area of research is the differential effect of baclofen enantiomers on alcohol consumption. Preclinical studies have shown that (R)-baclofen effectively reduces alcohol self-administration in alcohol-preferring rats, whereas (S)-baclofen is ineffective or may even increase intake in some models.[8][24][25]

Table 3: Comparative Effects of Baclofen Enantiomers on Alcohol Self-Administration in Rats

| Compound | Dose (mg/kg) | Effect on Alcohol Intake | Source |

| (±)-Baclofen (Racemic) | 3.0 | ~60% reduction | [24] |

| (R)-(+)-Baclofen | 1.5 | ~60% reduction (approx. 2x as active as racemate) | [8][24] |

| (S)-(-)-Baclofen | Up to 24.0 | No effect | [24] |

These findings strongly suggest that the therapeutic potential of baclofen in treating alcohol use disorder resides solely with the (R)-enantiomer.[25]

Summary and Future Directions

The pharmacological profile of enantiopure (R)-baclofen presents a clear and compelling case for its development as a refined therapeutic agent. Its advantages over the racemic mixture are threefold:

-

Targeted Potency: As the active eutomer, (R)-baclofen possesses a significantly higher affinity for the GABA-B receptor, allowing for potentially lower therapeutic doses and a more direct target engagement.[7][9]

-

Pharmacological Purity: The elimination of the (S)-enantiomer removes an inactive or variably active component, which could contribute to off-target effects or an inconsistent therapeutic response.[25]

-

Simplified Pharmacokinetics: (R)-baclofen is not significantly metabolized, unlike its (S)-counterpart.[1][15] This leads to a more predictable PK profile and reduces the potential for metabolic drug-drug interactions.

The robust preclinical data demonstrating the efficacy of (R)-baclofen in models of spasticity, anxiety, and alcohol use disorder provide a strong foundation for further clinical investigation.[19][25][26] Future research should focus on leveraging this detailed pharmacological understanding to design targeted clinical trials that can fully evaluate the potential of (R)-baclofen to address unmet needs in both neurological and psychiatric disorders.

References

-

Kaupmann, K., et al. (1998). GABA(B)-receptor subtypes assemble into functional heteromeric complexes. Nature. [Link]

-

Prut, L., & Belzung, C. (2003). The open field test: a review of the methodology. Behavioural Brain Research. [Link]

-

Gencturk, S., & Unal, G. (2024). Rodent tests of depression and anxiety: Construct validity and translational relevance. Neuroscience & Biobehavioral Reviews. [Link]

-

Wuis, E. W., et al. (1989). Pharmacokinetics of baclofen in spastic patients receiving multiple oral doses. Journal of Clinical Pharmacology. [Link]

-

Pin, J. P., & Bettler, B. (2016). GABAB receptor upregulates fragile X mental retardation protein expression in neurons. Molecular and Cellular Neuroscience. [Link]

-

Walf, A. A., & Frye, C. A. (2007). Measuring Anxiety-Like Behaviors in Rodent Models. Frontiers in Neuroscience. [Link]

-

Seibenhener, M. L., & Wooten, M. C. (2015). Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice. Journal of Visualized Experiments. [Link]

-

Rose, T. R., & Wickman, K. (2020). Mechanisms and Regulation of Neuronal GABAB Receptor-Dependent Signaling. Current Topics in Behavioral Neurosciences. [Link]

-

Tsetsenis, T., & Tsetsenis, K. (2015). A Practical Guide to Evaluating Anxiety-Related Behavior in Rodents. ResearchGate. [Link]

-

Ghaffari, A., & Das, J. M. (2023). Baclofen. StatPearls. [Link]

-

Marsot, A., et al. (2019). Baclofen Pharmacokinetics. Frontiers in Psychiatry. [Link]

-

Teva Canada Limited. (2016). ratio-BACLOFEN Product Monograph. Teva Canada. [Link]

-

Reactome. Activation of GABAB receptors. Reactome Pathway Database. [Link]

-

GlobalRx. (n.d.). Clinical Profile of Baclofen USP. GlobalRx. [Link]

-

Terunuma, A., et al. (2012). GABAB receptors: Structure, functions, and clinical implications. Neurology. [Link]

-

Gifford Bioscience. (n.d.). Radioligand Binding Assay. Gifford Bioscience. [Link]

-

T-Ko, K., et al. (2017). Population pharmacokinetics of oral baclofen in pediatric patients with cerebral palsy. Journal of Pediatric Rehabilitation Medicine. [Link]

-

Cogram, P., et al. (2023). Evaluating the effect of R-Baclofen and LP-211 on autistic behavior of the BTBR and Fmr1-KO mouse models. Frontiers in Behavioral Neuroscience. [Link]

-

Maciver, M. B. (2014). Activation of the γ-Aminobutyric Acid Type B (GABAB) Receptor by Agonists and Positive Allosteric Modulators. ACS Chemical Neuroscience. [Link]

-

Colombo, G., et al. (2014). R(+)-Baclofen, but Not S(−)-Baclofen, Alters Alcohol Self-Administration in Alcohol-Preferring Rats. Alcoholism: Clinical and Experimental Research. [Link]

-

Chu, U. B., & Ruoho, A. E. (2016). SIGMA RECEPTOR BINDING ASSAYS. Current Protocols in Pharmacology. [Link]

-

Maccioni, P., et al. (2014). R(+)-Baclofen, but Not S(−)-Baclofen, Alters Alcohol Self-Administration in Alcohol-Preferring Rats. Frontiers in Neuroscience. [Link]

-

DOST-PNRI. (2017). Receptor Binding Assay (RBA): Principles and Introduction to Radioactivity. YouTube. [Link]

-

Agabio, R., et al. (2020). Is R(+)-Baclofen the best option for the future of Baclofen in alcohol dependence pharmacotherapy? Insights from the preclinical side. Addiction Biology. [Link]

-

Ionescu, M., et al. (2010). EXPERIMENTAL MODEL FOR IN VIVO TESTING OF MUSCLE RELAXANT DRUGS. Romanian Journal of Biophysics. [Link]

-

Springer Nature Experiments. (n.d.). Radioligand Binding Studies. Springer Nature. [Link]

-

Al-Ghananeem, A. M., et al. (2020). Simultaneous Quantitation of S(+)- and R(−)-Baclofen and Its Metabolite in Human Plasma and Cerebrospinal Fluid using LC–APCI–MS/MS: An Application for Clinical Studies. Molecules. [Link]

-

Harms, L., et al. (2021). GABAB Receptor Agonist R-Baclofen Reverses Altered Auditory Reactivity and Filtering in the Cntnap2 Knock-Out Rat. Frontiers in Neuroscience. [Link]

-

Cogram, P., et al. (2022). R-Baclofen Treatment Corrects Autistic-like Behavioral Deficits in the RjIbm(m):FH Fawn-Hooded Rat Strain. International Journal of Molecular Sciences. [Link]

-

Hill, D. R., & Bowery, N. G. (1981). Characteristics of GABAB receptor binding sites on rat whole brain synaptic membranes. Nature. [Link]

-

Legros, H., et al. (2019). Pharmacokinetic Studies of Baclofen Are Not Sufficient to Establish an Optimized Dosage for Management of Alcohol Disorder. Frontiers in Psychiatry. [Link]

-

Al-Kasas, A., et al. (2022). In Vivo Comparative Study of Different Dosage Forms of Baclofen. Pharmaceutics. [Link]

-

Khan, A., et al. (2024). In vivo analgesic, anti-inflammatory, sedative, muscle relaxant activities, and docking studies of 3',4',7,8-tetrahydroxy-3-methoxyflavone isolated from Pistacia chinensis. Journal of Ethnopharmacology. [Link]

-

Sanchez-Ponce, R., et al. (2012). Concentration of R-and S-baclofen, and S-M1 in human plasma and urine... ResearchGate. [Link]

-

Wikipedia. (n.d.). Baclofen. Wikipedia. [Link]

-

Jacobson, L. H., et al. (2011). Comparison of the effects of the GABAB receptor positive modulator BHF177 and the GABAB receptor agonist baclofen on anxiety-like behavior, learning, and memory in mice. Psychopharmacology. [Link]

-

Unnisa, S. Q., et al. (2021). invivo screening for the skeletal muscle relaxant property by the leaf extract of saraca asoca. World Journal of Pharmacy and Pharmaceutical Sciences. [Link]

-

Naidu, S. V., & Rani, V. (2019). A study to evaluate the skeletal muscle relaxant property of Pregabalin and Gabapentin in albino rats. International Journal of Basic & Clinical Pharmacology. [Link]

-

Goudet, C., et al. (2013). Baclofen and Other GABAB Receptor Agents Are Allosteric Modulators of the CXCL12 Chemokine Receptor CXCR4. Journal of Neuroscience. [Link]

-

Patel, J. K., et al. (2015). Bioavailability enhancement of baclofen by gastroretentive floating formulation: Statistical optimization, in vitro and in vivo pharmacokinetic studies. Drug Delivery. [Link]

Sources

- 1. Baclofen - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. newdrugapprovals.org [newdrugapprovals.org]

- 3. (R)-Baclofen | GABAB Receptors | Tocris Bioscience [tocris.com]

- 4. Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanisms and Regulation of Neuronal GABAB Receptor-Dependent Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Reactome | Activation of GABAB receptors [reactome.org]

- 7. Activation of the γ-Aminobutyric Acid Type B (GABAB) Receptor by Agonists and Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 8. R(+)-Baclofen, but Not S(−)-Baclofen, Alters Alcohol Self-Administration in Alcohol-Preferring Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Characteristics of GABAB receptor binding sites on rat whole brain synaptic membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. neurology.org [neurology.org]

- 11. giffordbioscience.com [giffordbioscience.com]

- 12. pdf.hres.ca [pdf.hres.ca]

- 13. Articles [globalrx.com]

- 14. Pharmacokinetics of baclofen in spastic patients receiving multiple oral doses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 16. Frontiers | Pharmacokinetic Studies of Baclofen Are Not Sufficient to Establish an Optimized Dosage for Management of Alcohol Disorder [frontiersin.org]

- 17. researchgate.net [researchgate.net]

- 18. In Vivo Comparative Study of Different Dosage Forms of Baclofen [wisdomlib.org]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. Evaluating the effect of R-Baclofen and LP-211 on autistic behavior of the BTBR and Fmr1-KO mouse models - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. Open Field Test Protocol for Anxiety-Like Behavior in Rodents [anilocus.com]

- 23. Video: Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice [jove.com]

- 24. Frontiers | R(+)-Baclofen, but Not S(−)-Baclofen, Alters Alcohol Self-Administration in Alcohol-Preferring Rats [frontiersin.org]

- 25. Is R(+)-Baclofen the best option for the future of Baclofen in alcohol dependence pharmacotherapy? Insights from the preclinical side - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Frontiers | GABAB Receptor Agonist R-Baclofen Reverses Altered Auditory Reactivity and Filtering in the Cntnap2 Knock-Out Rat [frontiersin.org]

An In-depth Technical Guide to the Crystal Structure and Polymorphism of (R)-baclofen

For Researchers, Scientists, and Drug Development Professionals

Foreword

(R)-baclofen, the pharmacologically active enantiomer of baclofen, is a GABAB receptor agonist used in the management of spasticity. The solid-state properties of an active pharmaceutical ingredient (API) are critical determinants of its stability, bioavailability, and manufacturability. This guide provides a comprehensive technical overview of the known crystal structures and polymorphic forms of (R)-baclofen, offering a valuable resource for researchers and professionals involved in its development and characterization. By elucidating the relationships between the different solid forms and providing detailed experimental methodologies, this document aims to facilitate a deeper understanding and control over the solid-state chemistry of this important therapeutic agent.

Introduction to the Solid-State Landscape of (R)-baclofen

Polymorphism, the ability of a compound to exist in two or more crystalline forms with different arrangements of molecules in the crystal lattice, is a phenomenon of paramount importance in the pharmaceutical industry. Different polymorphs of the same API can exhibit distinct physicochemical properties, including solubility, melting point, and stability, which can significantly impact the drug's clinical performance and shelf-life.

(R)-baclofen has been shown to exhibit at least three anhydrous polymorphic forms, designated as Form A, Form B, and Form C. The thermodynamic relationships between these forms are complex and can be influenced by temperature and the presence of solvents. Understanding these relationships is crucial for the development of a robust and reproducible manufacturing process that consistently produces the desired polymorphic form.

This guide will delve into the crystallographic details of each polymorph, provide methodologies for their selective preparation, and outline the analytical techniques essential for their characterization.

The Polymorphs of (R)-baclofen: A Detailed Examination

Form A: The Thermodynamically Stable Form at Ambient Conditions

Form A is reported to be the most thermodynamically stable polymorph of (R)-baclofen at room temperature[1][2]. Its crystal structure has been resolved from powder X-ray diffraction data[1].

Form B: A Metastable Form

Form B is a metastable polymorph of (R)-baclofen. While less stable than Form A at ambient temperatures, it can be isolated under specific crystallization conditions. The crystal cell parameters for Form B have been determined by profile matching of powder diffraction data[1].

Form C: A High-Temperature Stable Form

Form C is another polymorphic form of (R)-baclofen, which is believed to be more stable at higher temperatures, specifically above 180°C[1][2]. The single-crystal X-ray diffraction structure of Form C has been determined, revealing an orthorhombic crystal system with the space group P212121[3]. The molecules in Form C are zwitterionic and are interconnected by strong hydrogen bonds and C-H···Cl interactions[3].

Crystallographic and Physicochemical Data Summary

To facilitate a clear comparison of the (R)-baclofen polymorphs, the following table summarizes their key crystallographic and physicochemical properties.

| Property | Form A | Form B | Form C |

| Crystal System | Orthorhombic | - | Orthorhombic |

| Space Group | P212121 | - | P212121 |

| a (Å) | 10.73 | - | 6.89 |

| b (Å) | 12.33 | - | 9.29 |

| c (Å) | 8.02 | - | 15.63 |

| α, β, γ (°) | 90, 90, 90 | - | 90, 90, 90 |

| Volume (ų) | 1061 | - | 1000 |

| Z | 4 | - | 4 |

| Calculated Density (g/cm³) | 1.33 | - | 1.41 |

| Melting Point (°C) | ~208-210 | ~206-208 | ~212-214 |

| Relative Stability at 25°C | Most Stable | Metastable | Metastable |

| Relative Stability at >180°C | Less Stable | Less Stable | Most Stable |

Note: Some data for Form B is not fully available in the public domain.

Experimental Protocols for Polymorph Preparation

The ability to selectively and reproducibly crystallize a specific polymorphic form is a cornerstone of pharmaceutical development. The following protocols are designed to provide a clear pathway to obtaining each of the known anhydrous polymorphs of (R)-baclofen.

Workflow for (R)-baclofen Polymorph Preparation

Polymorphic Interconversion and Stability

The relative stability of the (R)-baclofen polymorphs is temperature-dependent. As previously mentioned, Form A is the most stable form at ambient temperature, while Form C is the most stable form at temperatures above 180°C.[1][2] Form B is metastable under all tested conditions and can convert to the more stable forms.

Solvent-mediated transformations are a key factor in the interconversion of (R)-baclofen polymorphs. For instance, suspending the metastable Form B in water at 65°C and a pH of 7-8 leads to its conversion to the more stable Form A. This highlights the critical role of solvent selection and process parameters in controlling the polymorphic outcome during crystallization and formulation.

Conclusion

The solid-state chemistry of (R)-baclofen is characterized by the existence of at least three anhydrous polymorphs with distinct crystallographic and thermodynamic properties. A thorough understanding of these forms, their interrelationships, and the methods for their selective preparation and characterization is essential for the development of a safe, effective, and stable drug product. The experimental protocols and analytical methodologies detailed in this guide provide a robust framework for researchers and drug development professionals to navigate the complexities of (R)-baclofen's polymorphic landscape, ultimately contributing to the quality and consistency of this important therapeutic agent.

References

-

Couvrat, N., Sanselme, M., Poupard, M., & Coquerel, G. (2021). Solid-State Overview of R-Baclofen: Relative Stability of Forms A, B and C and Characterization of a New Heterosolvate. Journal of Pharmaceutical Sciences, 110(10), 3457-3463. [Link]

-

Belov, F., Villinger, A., & Von Langermann, J. (2022). (R)-Baclofen [(R)-4-amino-3-(4-chlorophenyl)butanoic acid]. IUCrData, 7(1), x211201. [Link]

-

Maniukiewicz, W., Kaczorowska, K., & Kpuścik, A. (2016). The crystal structures of ( S ) and ( R ) baclofen and carbamazepine. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 72(2), 267-274. [Link]

- European Patent Office. (2020). Cocrystals of (r)-baclofen (EP3674287A1).

- Google Patents. (2012).

Sources

An In-depth Technical Guide to (R)-3-Amino-4-(4-chlorophenyl)butanoic acid hydrochloride

This guide provides a comprehensive technical overview of (R)-3-Amino-4-(4-chlorophenyl)butanoic acid hydrochloride, a compound of significant interest to researchers, scientists, and professionals in drug development. We will delve into its chemical identity, mechanism of action, synthesis, applications, and analytical methodologies, offering field-proven insights and detailed protocols.

Core Identity and Physicochemical Profile

This compound is the hydrochloride salt of the (R)-enantiomer of baclofen. Baclofen is a derivative of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA). While baclofen is often used as a racemic mixture, pharmacological studies have demonstrated that the (R)-enantiomer is the therapeutically active form, responsible for its clinical effects.[1][2] This stereospecificity is a critical consideration in its application, as the (S)-enantiomer is significantly less active.[3] The primary utility of this compound lies in its potent and selective agonism at the GABA-B receptor, which underpins its use as a muscle relaxant and antispastic agent.[4][5]

The molecule's structure features a chlorophenyl group, which enhances its lipophilicity and allows it to cross the blood-brain barrier, a crucial feature for a centrally acting agent.[6] In its crystalline state, the zwitterionic (R)-baclofen molecules are interconnected by strong hydrogen bonds.[1][2][7]

Caption: Signaling pathway of (R)-baclofen via the GABA-B receptor.

Synthesis and Characterization

The synthesis of baclofen and its enantiomers can be achieved through various routes. A commercially viable and environmentally friendly approach involves a two-step process starting from readily available materials.

Example Synthetic Workflow:

-

C-C Bond Formation: The synthesis begins with the reaction of 4-chlorobenzyl cyanide and chloroacetic acid in an aprotic solvent like DMSO, with a base such as potassium carbonate. This step forms a key intermediate, 3-(4-Chlorophenyl)-3-cyanopropanoic acid. [8]2. Nitrile Reduction: The nitrile group of the intermediate is then reduced to a primary amine. This is typically achieved through catalytic hydrogenation using a catalyst like Raney nickel in the presence of ammonia. [8]This final step yields baclofen.

Enantiomerically pure (R)-baclofen can be obtained through chiral resolution of the racemic mixture or via asymmetric synthesis routes.

Caption: Simplified workflow for the synthesis of Baclofen.

Applications in Research and Therapeutics

The high specificity of (R)-baclofen for the GABA-B receptor makes it an invaluable tool for both clinical applications and basic research.

-

Therapeutic Use: It is primarily used to treat muscle spasticity resulting from conditions like multiple sclerosis and spinal cord injuries. [4][9]By reducing the excitability of spinal cord neurons, it alleviates muscle stiffness, clonus, and pain. [4]* Investigational Uses: Research is ongoing into its potential for treating alcohol dependence, where it is thought to reduce cravings and anxiety associated with withdrawal. [1]Its utility in other neurological and psychiatric disorders is also being explored.

-

Research Tool: In the laboratory, (R)-baclofen serves as a standard selective agonist to probe the function, distribution, and pharmacology of GABA-B receptors. It is essential for studies investigating synaptic transmission, neuronal plasticity, and the role of the GABAergic system in various physiological and pathological processes.

Analytical Methodologies

Accurate and precise analytical methods are crucial for ensuring the purity, potency, and quality of this compound. High-Performance Liquid Chromatography (HPLC) is the cornerstone of its analysis.

Protocol: HPLC for Purity and Assay

This protocol is based on established pharmacopeial methods for analyzing baclofen and its related impurities.

-

Objective: To determine the purity of (R)-baclofen and quantify any related substances.

-

Instrumentation: HPLC system with UV detector.

-

Column: Zorbax Eclipse Plus C18 (250 mm × 4.6 mm, 5 µm particle size) or equivalent. * Mobile Phase: An isocratic mobile phase consisting of a buffered aqueous-organic mixture. For example: a solution of 1.822 g sodium hexane sulphonate in 1000 mL of a mixture of 560 volumes of water, 440 volumes of methanol, and 5 volumes of glacial acetic acid. * Flow Rate: 2.0 mL/min. * Column Temperature: Ambient.

-

Detection Wavelength: 266 nm. * Injection Volume: 20 µL. * Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., the mobile phase) to a known concentration.

Step-by-Step Workflow:

-

System Preparation: Prepare the mobile phase as described. Degas the solution thoroughly before use.

-

System Equilibration: Pump the mobile phase through the HPLC system until a stable baseline is achieved.

-

Standard Preparation: Prepare a reference standard solution of (R)-baclofen at a known concentration.

-

Sample Preparation: Prepare the test sample solution as described above.

-

Chromatographic Run: Inject the standard and sample solutions into the chromatograph.

-

Data Analysis: Record the chromatograms. Identify the peak for (R)-baclofen based on the retention time of the reference standard. Calculate the purity by comparing the area of the main peak to the total area of all peaks, and quantify against the reference standard.

Other essential analytical techniques for full characterization include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern. * Differential Scanning Calorimetry (DSC): To determine the melting point and assess thermal properties.

Safety and Toxicology

As a potent, centrally acting pharmaceutical compound, this compound requires careful handling.

Table 2: GHS Hazard Information

| Hazard | Statement | Precautionary Codes |

| Acute Toxicity, Oral | H301: Toxic if swallowed. | P264, P270, P301+P310 |

| Skin Irritation | H315: Causes skin irritation. | P264, P280 |

| Eye Irritation | H319: Causes serious eye irritation. | P280, P305+P351+P338 |

| Respiratory Irritation | H335: May cause respiratory irritation. | P261, P271 |

| Reproductive Toxicity | H360: May damage fertility or the unborn child. | P201, P280 |

Source: Consolidated from multiple Safety Data Sheets. [10][11][12][13] Handling and Personal Protective Equipment (PPE):

-

Engineering Controls: Handle in a well-ventilated area, preferably in a fume hood or with local exhaust ventilation. [13][14]* Personal Protective Equipment: Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety glasses with side shields or goggles. [12][14]If dust is generated, respiratory protection (e.g., a NIOSH-approved respirator) is necessary. [12]* Hygiene: Wash hands thoroughly after handling. [12][14]Do not eat, drink, or smoke in the work area. [12] Toxicology Summary:

-

LD50 (Oral, Rat): 145 mg/kg [11][14]* LD50 (Oral, Mouse): 200 mg/kg [11]* Primary Effects: May cause drowsiness, dizziness, nausea, confusion, and muscle weakness. [11][13]* Critical Warning: Abrupt withdrawal of baclofen, especially after long-term use, can lead to a severe withdrawal syndrome, including hyperpyrexia, altered mental status, muscle rigidity, and rebound spasticity, which can progress to multi-organ failure. [4]

Conclusion

This compound is a pharmacologically precise molecule that serves as the active enantiomer of baclofen. Its selective agonism at the GABA-B receptor provides a powerful mechanism for reducing neuronal hyperexcitability, making it a cornerstone therapy for spasticity and a valuable tool for neuroscientific research. A thorough understanding of its physicochemical properties, mechanism of action, synthesis, and analytical control is essential for its safe and effective use in both clinical and research settings.

References

- Patsnap Synapse. (2024, July 17).

- StatPearls. (n.d.). Baclofen. NCBI Bookshelf.

- Dr.Oracle. (2025, March 19).

- PubMed. (n.d.). Antispasticity drugs: mechanisms of action. NIH.

- Patsnap Synapse. (2024, June 14).

- Cayman Chemical. (2025, October 21).

- Tocris Bioscience. (n.d.). GABA B Receptor Agonists.

- Wikipedia. (n.d.). GABA receptor agonist.

- Wikipedia. (n.d.). GABAB receptor.

- MedchemExpress.com. (n.d.). GABA Receptor | Agonists Antagonists.

- Sigma-Aldrich. (n.d.). GABAB Receptors.

- Pharma Source Direct. (2022, April 14).

- Letco Medical, LLC. (2021, May 18).

- ChemicalBook. (n.d.).

- Medline. (2009, June 22).

- ChemicalBook. (n.d.). This compound.

- Article. (2025, October 21). Unlocking Neuroprotection: A Deep Dive into (R)-3-Amino-4-(3-chlorophenyl)butanoic Acid Hydrochloride.

- Research Article. (n.d.). Synthesis and characterization of RS-4-amino-3-(4-chlorophenyl)-butyric acid: Baclofen impurity-A as per Indian Pharmacopoeia.

- Thieme. (n.d.).

- ChemBK. (n.d.). 4-amino-3-(4-chlorophenyl)butanoic acid.

- PubMed Central. (n.d.). Baclofen [(R)-4-amino-3-(4-chlorophenyl)butanoic acid].

- International Union of Crystallography. (n.d.). (R)-Baclofen [(R)-4-amino-3-(4-chlorophenyl)butanoic acid].

- ResearchGate. (n.d.). (PDF) (R)-Baclofen [(R)-4-amino-3-(4-chlorophenyl)butanoic acid].

- LGC Standards. (n.d.). (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic Acid Hydrochloride.

- PubMed. (n.d.). Synthesis and pharmacology of the baclofen homologues 5-amino-4-(4-chlorophenyl)pentanoic acid and the R.

- ChemicalBook. (n.d.). Baclofen synthesis.

Sources

- 1. (R)-Baclofen [(R)-4-amino-3-(4-chlorophenyl)butanoic acid] - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.iucr.org [journals.iucr.org]

- 3. Synthesis and pharmacology of the baclofen homologues 5-amino-4-(4-chlorophenyl)pentanoic acid and the R- and S-enantiomers of 5-amino-3-(4-chlorophenyl)pentanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Baclofen - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. GABAB receptor - Wikipedia [en.wikipedia.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 9. What is Baclofen used for? [synapse.patsnap.com]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

- 11. pharmasd.com [pharmasd.com]

- 12. chemicalbook.com [chemicalbook.com]

- 13. medline.com [medline.com]

- 14. cdn.accentuate.io [cdn.accentuate.io]

(R)-baclofen CAS number and molecular weight

An In-Depth Technical Guide to (R)-Baclofen for the Research Professional

Executive Summary

Baclofen, a derivative of the inhibitory neurotransmitter γ-aminobutyric acid (GABA), has long been a cornerstone for managing spasticity.[1][2][3] However, its clinical activity is not evenly distributed between its stereoisomers. The biological and therapeutic effects reside almost exclusively in the (R)-(-)-enantiomer, (R)-baclofen.[4] This enantiomer is a potent and selective agonist for the GABA-B receptor, with approximately 100 times the activity of its S-(+)-counterpart.[5] This guide provides a comprehensive technical overview of (R)-baclofen, also known by the investigational name arbaclofen (STX209), tailored for researchers, chemists, and drug development scientists. It covers essential physicochemical properties, delves into its mechanism of action, explores synthetic and analytical strategies, and discusses its applications, providing a foundational resource for laboratory and clinical investigation.

Physicochemical Properties of (R)-Baclofen

(R)-Baclofen, chemically named (R)-4-Amino-3-(4-chlorophenyl)butanoic acid, is the pharmacologically active stereoisomer of baclofen. Its precise characterization is fundamental for any research or development endeavor. Key quantitative data are summarized below.

| Property | Value | Source(s) |

| CAS Number | 69308-37-8 | [5][6] |

| Molecular Weight | 213.66 g/mol | [4][5][6][7][8] |

| Molecular Formula | C₁₀H₁₂ClNO₂ | [6][7] |

| Purity | ≥98% to ≥99% (Typically by HPLC) | [7] |

| Appearance | White solid / crystalline powder | [4][7] |

| Solubility | Soluble in water to ~20 mM (~4.27 mg/mL) with gentle warming. | [7] |

| InChI Key | KPYSYYIEGFHWSV-QMMMGPOBSA-N |

Pharmacology and Mechanism of Action

The therapeutic efficacy of (R)-baclofen is rooted in its specific interaction with the central nervous system. Its primary target is the GABA-B receptor, a G-protein coupled receptor (GPCR) that mediates the slow and prolonged inhibitory effects of GABA.

Selective GABA-B Receptor Agonism

(R)-baclofen acts as a selective and potent agonist at the GABA-B receptor. This interaction is highly stereospecific. Activation of GABA-B receptors, which are located on both presynaptic and postsynaptic terminals, leads to a reduction in neuronal excitability.[9] Presynaptically, it inhibits the release of excitatory neurotransmitters. Postsynaptically, it causes hyperpolarization of the neuronal membrane, making it more difficult for the neuron to fire an action potential.[10]

Downstream Signaling Cascade

Upon binding of (R)-baclofen, the GABA-B receptor's associated G-protein (Gi/o) is activated. This initiates a cascade of downstream events:

-

Inhibition of Adenylyl Cyclase : The Gαi subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

-

Modulation of Ion Channels : The Gβγ subunit directly modulates ion channel activity. It activates G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to K+ efflux and membrane hyperpolarization. Simultaneously, it inhibits voltage-gated calcium channels (VGCCs), reducing Ca2+ influx, which is critical for neurotransmitter release from presynaptic terminals.[10]

Pharmacokinetics and Metabolism